![molecular formula C10H22ClN B2908581 (1R,2S,5R)-(-)-Menthyl amine CAS No. 34048-57-2](/img/structure/B2908581.png)
(1R,2S,5R)-(-)-Menthyl amine
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Overview
Description
(1R,2S,5R)-(-)-Menthyl amine is a derivative of menthol, a monoterpene found in mint oils . It plays an important role in many biological processes and asymmetric reactions .
Molecular Structure Analysis
The molecular structure of (1R,2S,5R)-(-)-Menthyl amine and the hydrogen bond networks formed by this species in solution have been studied . Molecular structures of monomers and H-bonded dimers and trimers of the title compound are optimized using quantum chemical calculations in the isolated molecule approach .Physical And Chemical Properties Analysis
The physical and chemical properties of (1R,2S,5R)-(-)-Menthyl amine include a boiling point of 212 °C, a melting point of 41-45 °C, and a density of 0.89 g/mL at 25 °C . It is soluble in water up to 20 mg/mL, producing a clear, colorless solution .Scientific Research Applications
Bioactive Compound with Cooling Activity
This compound is known for its menthol-like cooling activity and has been characterized by cryo-electron microscopy due to its three stereogenic centers .
Enzymatic Menthol Production
It has been used in a one-pot biosynthesis of menthol from pulegone using recombinant Escherichia coli extracts containing biosynthetic genes .
Synthesis of Tetrapyrazinoporphyrazine
The compound has been involved in the synthesis and study of physicochemical properties of tetrapyrazinoporphyrazine with magnesium(II) ion .
Safety and Hazards
properties
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9+,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKVMELMSQHWLY-YMQJAAJZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)N)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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